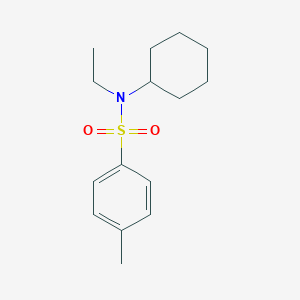
4-(Acetylamino)phenyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetylamino)phenyl 2,4-dichlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DAPB and is a derivative of the anti-inflammatory drug, diclofenac.
Mécanisme D'action
The mechanism of action of 4-(Acetylamino)phenyl 2,4-dichlorobenzoate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever.
Biochemical and Physiological Effects
Studies have shown that 4-(Acetylamino)phenyl 2,4-dichlorobenzoate has anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Additionally, it has been shown to reduce fever in animal models of pyrexia. It has also been found to have potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Acetylamino)phenyl 2,4-dichlorobenzoate in lab experiments is its potential applications in various fields, including anti-inflammatory, analgesic, and antipyretic research. Additionally, it has potential applications in cancer treatment and has been found to have antibacterial and antifungal properties. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when conducting experiments.
Orientations Futures
There are several future directions for the research of 4-(Acetylamino)phenyl 2,4-dichlorobenzoate. One area of research is the development of novel drug formulations that can enhance its therapeutic efficacy and reduce its toxicity. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in cancer treatment. Furthermore, the antibacterial and antifungal properties of this compound should be further explored to determine its potential applications in the treatment of infectious diseases.
Méthodes De Synthèse
The synthesis of 4-(Acetylamino)phenyl 2,4-dichlorobenzoate involves the reaction of 4-aminophenyl-2,4-dichlorobenzoate with acetic anhydride in the presence of a catalyst. The resulting product is a white crystalline solid with a molecular weight of 324.17 g/mol.
Applications De Recherche Scientifique
The potential applications of 4-(Acetylamino)phenyl 2,4-dichlorobenzoate in scientific research are vast. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to have potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Furthermore, it has been studied for its antibacterial and antifungal properties.
Propriétés
Nom du produit |
4-(Acetylamino)phenyl 2,4-dichlorobenzoate |
|---|---|
Formule moléculaire |
C15H11Cl2NO3 |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
(4-acetamidophenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9(19)18-11-3-5-12(6-4-11)21-15(20)13-7-2-10(16)8-14(13)17/h2-8H,1H3,(H,18,19) |
Clé InChI |
OLMOWMFEPWSZNB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)





![N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B239906.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)
![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)
